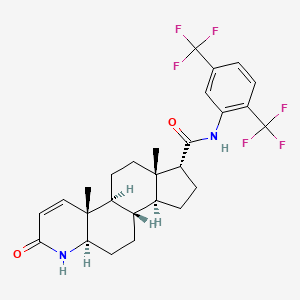

17alpha-Dutasteride

Description

Overview of Canonical Androgen Biosynthesis

The canonical, or classical, pathway of androgen biosynthesis is the primary route for the production of testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). newcastle.edu.aumdpi.com This pathway begins with cholesterol and proceeds through a series of enzymatic steps primarily within the testes. newcastle.edu.au Key intermediates in this pathway include pregnenolone (B344588), progesterone (B1679170), 17α-hydroxyprogesterone, and androstenedione (B190577). mdpi.com The final and critical step in testosterone synthesis is the conversion of androstenedione to testosterone, a reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3). newcastle.edu.au Testosterone can then be converted to DHT in target tissues by the action of 5α-reductase enzymes. newcastle.edu.aumdpi.com The canonical pathway can be further divided into the Δ4 and Δ5 routes, with the predominant pathway varying between species. mdpi.com In humans, the Δ5 pathway is favored for the conversion of pregnenolone to dehydroepiandrosterone (B1670201) (DHEA). mdpi.com

Elucidation of Alternative Androgen Biosynthesis Pathways: The "Backdoor Pathway"

In addition to the canonical pathway, an alternative route for androgen synthesis, known as the "backdoor pathway," has been identified. wikipedia.orgnih.gov This pathway allows for the production of DHT while bypassing testosterone and androstenedione as intermediates. wikipedia.orgnih.gov The backdoor pathway starts with 21-carbon steroids (pregnanes) and involves an early 5α-reduction step. wikipedia.org Specifically, 17α-hydroxyprogesterone (17OHP) can be 5α-reduced at the beginning of this pathway, a key distinction from the canonical pathway where 5α-reduction is the final step in converting testosterone to DHT. wikipedia.org

This alternative route is crucial for normal male sexual development in the fetus and can be activated in certain pathological conditions, such as congenital adrenal hyperplasia (CAH), leading to hyperandrogenism. wikipedia.orgnih.gov In CAH due to 21-hydroxylase deficiency, the accumulation of 17OHP drives flux through the backdoor pathway. wikipedia.orgnih.gov The primary circulating androgen produced via the backdoor pathway is androsterone. nih.govnih.gov This pathway has also been implicated in conditions like polycystic ovary syndrome (PCOS) and prostate cancer. wikipedia.orgbioscientifica.com

Role of Cytochrome P450 17A1 (CYP17A1) in Steroidogenesis

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme located in the endoplasmic reticulum that plays a pivotal role in the biosynthesis of steroid hormones, including glucocorticoids and sex hormones. wikipedia.orgnih.gov It is a bifunctional enzyme, possessing both 17α-hydroxylase and 17,20-lyase activities, which are essential for different branches of the steroidogenic pathway. wikipedia.orgmedlineplus.gov

The 17α-hydroxylase activity of CYP17A1 is the first of its two functions and is crucial for the production of glucocorticoids like cortisol. wikipedia.orgmedlineplus.gov This enzymatic reaction involves the addition of a hydroxyl group at the 17α position of pregnenolone and progesterone, converting them into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. wikipedia.orgmedlineplus.gov This step is a prerequisite for the synthesis of cortisol in the adrenal glands. nih.govoup.com Deficiencies in this activity can lead to a rare form of congenital adrenal hyperplasia known as 17α-hydroxylase/17,20-lyase deficiency, characterized by impaired cortisol and sex steroid production. nih.govmedlineplus.gov

The second function of CYP17A1 is its 17,20-lyase activity, which is essential for the production of androgens. wikipedia.orgmedlineplus.gov This reaction cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. wikipedia.orguniprot.org The 17,20-lyase activity is highly dependent on the presence of cytochrome b5 and phosphorylation of the CYP17A1 enzyme. wikipedia.orgresearchgate.net In humans, the conversion of 17α-hydroxypregnenolone to DHEA is significantly more efficient than the conversion of 17α-hydroxyprogesterone to androstenedione. nih.govoup.com Impairment of this specific activity, while 17α-hydroxylase activity remains intact, leads to a condition known as isolated 17,20-lyase deficiency, resulting in reduced sex steroid production. nih.govmdpi.com

Enzymatic 17α-Hydroxylase Activity of CYP17A1.

Role of Steroid 5α-Reductase Isoenzymes (SRD5A) in Androgen Metabolism

Steroid 5α-reductases (SRD5A) are a family of enzymes that play a critical role in androgen metabolism by catalyzing the irreversible conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgnih.gov There are three main isoenzymes: SRD5A1, SRD5A2, and SRD5A3, each encoded by a different gene. wikipedia.orgnih.gov These enzymes act on the double bond between carbons 4 and 5 of C19 and C21 steroids. nih.gov

The different isoenzymes have distinct biochemical properties and tissue distributions. oup.com SRD5A2 is the predominant isoenzyme in the prostate and is essential for normal male sexual development. oup.com In contrast, SRD5A1 expression becomes more prominent in castration-resistant prostate cancer (CRPC), where it facilitates the conversion of androstenedione to 5α-androstanedione, a key step in a pathway that bypasses testosterone to produce DHT. wikipedia.org The varying expression levels of these isoenzymes can influence the response to 5α-reductase inhibitors. nih.govnih.gov

Interplay Between Diverse Steroidogenic Enzymes Across Biological Tissues

The synthesis and action of steroid hormones are not confined to a single organ but involve a complex interplay of various steroidogenic enzymes across different biological tissues. amegroups.org For instance, the adrenal glands produce weak androgens like DHEA, which can then be taken up by peripheral tissues, such as the prostate, and converted into more potent androgens like testosterone and DHT. amegroups.orgbioscientifica.com This concept of local steroid synthesis and action is termed "intracrinology." amegroups.org

In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the tumor cells can upregulate the expression of key steroidogenic enzymes, enabling them to synthesize their own androgens from adrenal precursors or even from cholesterol de novo. bioscientifica.comaacrjournals.org This intratumoral androgen synthesis is a significant mechanism of resistance to androgen deprivation therapy. bioscientifica.comaacrjournals.org The expression and activity of enzymes like CYP17A1 and various SRD5A isoenzymes are often altered in CRPC, highlighting the dynamic and adaptive nature of steroidogenic pathways in disease states. oup.comaacrjournals.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

2102935-76-0 |

|---|---|

Molecular Formula |

C27H30F6N2O2 |

Molecular Weight |

528.5 g/mol |

IUPAC Name |

(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1 |

InChI Key |

JWJOTENAMICLJG-UWKVNAJESA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |

Origin of Product |

United States |

Chemical and Stereochemical Aspects of Dutasteride and Its 17α Epimer

Structural Classification of Dutasteride (B1684494) as a 4-Azasteroid

Dutasteride is a synthetic compound classified as a 4-azasteroid. nih.govfda.govnih.gov This classification stems from its core structure, which is a steroid nucleus where a nitrogen atom replaces the carbon atom at the 4th position of the A-ring. wikipedia.orgresearchgate.net Specifically, dutasteride is an analogue of finasteride, another 4-azasteroid, where the tert-butyl amide group is substituted with a 2,5-bis(trifluoromethyl)phenyl group. nih.govwikipedia.org The chemical name for dutasteride is (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide. fda.goviosrjournals.org This structure is fundamental to its mechanism of action as an inhibitor of 5α-reductase. nih.govfda.govnih.gov

Table 1: Structural Classification of Dutasteride

| Feature | Description |

| Core Structure | 4-Azasteroid |

| Parent Compound | Androstane derivative nih.gov |

| Key Functional Groups | - 4-aza-3-oxo-androstene A-ring- 17β-carboxamide side chain- 2,5-bis(trifluoromethyl)phenyl group fda.govwikipedia.org |

| Systematic Name | (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide fda.goviosrjournals.org |

Stereoisomerism at the C17 Position: Focus on 17α-Dutasteride (B566028) (Dutasteride 17α-epimer)

The stereochemistry at the C17 position of the steroid nucleus is a critical aspect of dutasteride's structure. In the active pharmaceutical ingredient, the carboxamide group is in the beta (β) configuration, denoted as 17β-dutasteride. fda.goviosrjournals.org However, an important stereoisomer is the 17α-epimer, also known as 17α-dutasteride or Dutasteride EP Impurity E. pharmaffiliates.comsynthinkchemicals.comtlcstandards.comclearsynth.com This epimer has the same molecular formula and connectivity as dutasteride but differs in the spatial orientation of the substituent at the C17 position, which is in the alpha (α) configuration. synthinkchemicals.comvulcanchem.com This difference in stereochemistry can arise during the synthesis or degradation of dutasteride. iosrjournals.org

Table 2: Comparison of Dutasteride and its 17α-Epimer

| Property | Dutasteride (17β-epimer) | 17α-Dutasteride (17α-epimer) |

| Chemical Name | (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide fda.goviosrjournals.org | (5α,17α)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide pharmaffiliates.com |

| Stereochemistry at C17 | Beta (β) configuration fda.gov | Alpha (α) configuration pharmaffiliates.comvulcanchem.com |

| Common Designation | Dutasteride | 17α-Dutasteride, Dutasteride 17-epimer, Dutasteride EP Impurity E pharmaffiliates.comsynthinkchemicals.comtlcstandards.comclearsynth.com |

Synthetic Methodologies for Dutasteride and Related Stereoisomers

The synthesis of dutasteride typically involves multiple steps starting from materials like 3-oxo-4-androstene-17β-carboxylic acid (etienic acid). acs.org One common approach involves the formation of a 17β-carboxamide by reacting the corresponding carboxylic acid with 2,5-bis(trifluoromethyl)aniline. google.com A key step in many synthetic routes is the introduction of the double bond in the A-ring. This can be achieved through dehydrogenation reactions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in combination with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). gpatindia.comrasayanjournal.co.in

The formation of stereoisomers, including the 17α-epimer, can occur during these synthetic processes. The control of stereochemistry at the C17 position is crucial and can be influenced by the choice of reagents and reaction conditions. For instance, the synthesis of the 17α-isomer can be achieved by starting with a precursor that has the desired α-configuration at C17. iosrjournals.org Some synthetic methods aim to minimize the formation of unwanted isomers through stereoselective techniques. researchgate.net

Formation and Analytical Characterization of 17α-Dutasteride as an Impurity

17α-Dutasteride is a known process-related impurity in the manufacturing of dutasteride. iosrjournals.orgclearsynth.com Its formation can be a result of non-stereoselective reactions or epimerization under certain conditions during synthesis or storage. iosrjournals.org Regulatory bodies like the European Pharmacopoeia (EP) list it as a specified impurity (Dutasteride EP Impurity E). synthinkchemicals.comtlcstandards.comclearsynth.com

The detection and quantification of 17α-dutasteride are essential for ensuring the quality and purity of the final drug product. High-performance liquid chromatography (HPLC) is a primary analytical technique used for this purpose. iosrjournals.orgresearchgate.netresearchgate.net Specific HPLC methods have been developed to separate dutasteride from its impurities, including the 17α-epimer. iosrjournals.orgresearchgate.net These methods often utilize C18 columns and a mobile phase consisting of a mixture of organic solvents and water. iosrjournals.orgresearchgate.net

Further characterization of the isolated impurity is performed using various spectroscopic techniques. iosrjournals.org Mass spectrometry (MS) is used to confirm the molecular weight of the impurity, which is identical to that of dutasteride. iosrjournals.org Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is crucial for elucidating the stereochemistry, as it can distinguish between the α and β configurations at the C17 position based on differences in the chemical shifts of the protons and carbons near this stereocenter. iosrjournals.org

Table 3: Analytical Techniques for 17α-Dutasteride

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of 17α-dutasteride from dutasteride. iosrjournals.orgresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and identification of the isomer. iosrjournals.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the stereochemical structure, confirming the α-configuration at C17. iosrjournals.org |

| Infrared (IR) Spectroscopy | Comparison of the vibrational spectra of the impurity and the active pharmaceutical ingredient. iosrjournals.org |

Enzymatic Modulation by Dutasteride Within Steroidogenic Networks

Mechanisms of 5α-Reductase Inhibition by Dutasteride (B1684494)

Dutasteride operates as a potent and specific inhibitor of 5α-reductase enzymes. drugbank.comnih.gov Its mechanism of action is characterized as competitive and irreversible, stemming from the formation of a highly stable complex with the enzyme. drugbank.comdroracle.ai The dissociation of dutasteride from this complex is exceptionally slow, which effectively renders the enzyme non-functional in a time-dependent manner. drugbank.comdroracle.aiplos.org This mode of action classifies dutasteride as a mechanism-based inhibitor. wikipedia.org It is crucial to note that dutasteride's inhibitory activity is highly specific to 5α-reductase, and it does not exhibit binding affinity for the human androgen receptor. drugbank.comdroracle.ai

Comparative Inhibition Potency Across Type I and Type II 5α-Reductase Isoforms

Dutasteride is distinguished by its dual inhibitory capability, targeting both the type I and type II isoforms of 5α-reductase. drugbank.comnih.gov Some research also suggests it inhibits the type III isoform. wikipedia.orgwikipedia.org This dual action contrasts with other inhibitors like finasteride, which primarily targets the type II isoform. droracle.aihiro-clinic.or.jp Dutasteride demonstrates greater potency against both isoforms compared to finasteride. plos.org

The type I isoenzyme is predominantly located in the sebaceous glands of the skin, scalp, and the liver, contributing to about one-third of circulating Dihydrotestosterone (B1667394) (DHT). drugbank.com The type II isoenzyme is primarily found in tissues such as the prostate, seminal vesicles, epididymides, and hair follicles, and is responsible for the remaining two-thirds of circulating DHT. drugbank.com The potent, dual inhibition by dutasteride results in a near-complete suppression of serum DHT. drugbank.com

Table 1: In Vitro Inhibition of 5α-Reductase Isoforms by Dutasteride

| Isoform | IC50 Value |

|---|---|

| Type I | 3.9 nM |

| Type II | 1.8 nM |

Data sourced from in vitro studies. wikipedia.org

Influence of Dutasteride on Downstream Androgen Metabolite Formation

The primary and most direct consequence of dutasteride's enzymatic inhibition is the profound reduction in the synthesis of downstream androgen metabolites. By blocking 5α-reductase, dutasteride effectively prevents the conversion of testosterone (B1683101) into its more potent metabolite, 5α-dihydrotestosterone (DHT). drugbank.comhiro-clinic.or.jpnih.gov This leads to a substantial decrease in serum DHT levels, with reductions exceeding 90-95%. drugbank.comdroracle.ai The effect is dose-dependent and can be observed within one to two weeks of initial administration. drugbank.com

Beyond DHT, dutasteride's inhibitory action extends to the formation of other 5α-reduced neurosteroids. This includes preventing the conversion of progesterone (B1679170) to allopregnanolone (B1667786) and deoxycorticosterone to tetrahydrodeoxycorticosterone (B129496) (THDOC). wikipedia.org In a clinical study involving the drug abiraterone (B193195), dutasteride demonstrated the ability to block the 5α-reduction of abiraterone's active metabolite, Δ(4)-abiraterone (D4A), thereby preventing the formation of 3-keto-5α-abiraterone, a metabolite that can promote tumor progression. mcw.edu

Indirect Effects of 5α-Reductase Inhibition on Upstream Steroid Precursors and Alternative Biosynthetic Pathways

The potent blockade of the 5α-reductase enzyme by dutasteride leads to significant indirect effects on the broader steroidogenic landscape. A primary consequence is the accumulation of upstream steroid precursors that would normally be metabolized by 5α-reductase. nih.gov Studies have shown that dutasteride can cause an accumulation of steroids within the classical androgen synthesis pathway. researchgate.net Specifically, dutasteride has been observed to prevent the utilization of the "backdoor" pathway for DHT synthesis, a pathway that can become active in certain pathological states. nih.govresearchgate.net

This redirection of metabolic flow can lead to an increase in the concentrations of certain precursors. For example, in cellular models, dutasteride treatment led to a significant increase in dehydroepiandrosterone (B1670201) (DHEA). researchgate.net Theoretically, the inhibition of testosterone's conversion to DHT could cause testosterone levels to rise, although studies have shown this is not always a statistically significant outcome. wikipedia.org

Furthermore, dutasteride's influence extends to the metabolism of xenobiotics that are substrates for 5α-reductase. In a clinical trial setting, the co-administration of dutasteride with abiraterone resulted in an accumulation of the therapeutically active Δ(4)-abiraterone metabolite, while simultaneously depleting the 5α-reduced metabolites. mcw.edu Notably, the levels of 5β-reduced metabolites were unaffected, demonstrating the specific biochemical impact of 5α-reductase inhibition. mcw.edu

Modulation of Steroid Metabolism by Dutasteride in Specific Cellular Models

The effects of dutasteride on steroid metabolism have been characterized in various in vitro systems, providing insights into its cell-type-specific actions.

In prostate cancer cell lines, such as 22RV1, dutasteride treatment resulted in decreased formation of testosterone and DHT. nih.gov It concurrently increased the levels of steroid precursors in the classical pathway while decreasing precursors in the backdoor pathway. nih.gov An increase in DHEA was also noted. researchgate.net The metabolic outcome could be further altered by the presence of other steroids; when combined with abiraterone, dutasteride decreased testosterone and DHT in the presence of progesterone, but led to an increase in DHT when progesterone was absent. nih.gov

In studies using human skin cells, including keratinocytes, fibroblasts, and dermal papilla cells, dutasteride at a concentration of 10⁻⁸M completely suppressed the formation of 5α-dihydro metabolites from testosterone. karger.com The primary metabolite of testosterone varied by cell type, with fibroblasts producing significant DHT, while keratinocytes and dermal papilla cells primarily formed androstenedione (B190577). karger.com

The impact of dutasteride has also been explored in non-prostate cancer models. In colorectal cancer cell lines (HCT116 and LOVO), dutasteride was found to impair cell viability, induce cell cycle arrest, and promote apoptosis, effects linked to the downregulation of SRD5A1 expression. researchgate.netnih.gov In a non-mammalian model using zebrafish embryos, exposure to dutasteride led to decreased levels of DHT, 17β-estradiol (E2), and vitellogenin (VTG), and downregulated the expression of several reproduction-related genes. nih.gov

Table 2: Observed Effects of Dutasteride in Various Cellular Models

| Cellular Model | Key Findings |

|---|---|

| 22RV1 Prostate Cancer Cells | Decreased Testosterone and DHT formation; Increased classical pathway precursors; Increased DHEA. researchgate.netnih.gov |

| Human Skin Fibroblasts | Complete suppression of 5α-dihydro metabolite formation from testosterone. karger.com |

| HCT116 & LOVO Colorectal Cancer Cells | Impaired cell viability; Induced apoptosis and cell cycle arrest; Downregulated SRD5A1 expression. researchgate.netnih.gov |

| Zebrafish Embryos | Decreased DHT, E2, and VTG levels; Downregulated reproduction-related genes. nih.gov |

Analytical Methodologies for Quantitative and Qualitative Assessment of Dutasteride and Its Epimers

Chromatographic Techniques for Compound Separation and Identification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For dutasteride (B1684494) and its epimers, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are the most prominently utilized methods. ipindexing.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique widely used for the quantitative determination of dutasteride and its related substances, including the 17α-epimer. ijrpc.com Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, typically employing a C18 column as the stationary phase. ipindexing.comwjpsonline.comnih.gov The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Common mobile phases consist of a mixture of an aqueous buffer (such as phosphate (B84403) or perchloric acid buffer) and an organic solvent like acetonitrile (B52724) or methanol. ijrpc.comwjpsonline.comresearchgate.net

Several studies have detailed specific HPLC methods. For instance, a stability-indicating RP-HPLC method was developed for the simultaneous estimation of dutasteride and its related molecules, including the 17α-epimer. ijrpc.com This method utilized an Inertsil ODS-3 column with a gradient elution of a mobile phase containing perchloric acid buffer, acetonitrile, and methanol. ijrpc.com Another study described an isocratic RP-HPLC method using a Symmetry C18 column and a mobile phase of phosphate buffer and acetonitrile for the quantification of dutasteride in tablet dosage forms. ipindexing.com The retention time for dutasteride in this method was found to be 2.003 minutes. ipindexing.com

The selection of the detector and its wavelength is also crucial for sensitive and accurate quantification. UV detection is commonly employed, with wavelengths typically set between 210 nm and 280 nm. ipindexing.comwjpsonline.comnih.govresearchgate.net The choice of wavelength depends on the absorption characteristics of dutasteride.

Interactive Table: HPLC Methodologies for Dutasteride Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|

| Inertsil ODS-3 | Gradient: Perchloric acid buffer, acetonitrile, methanol | Not Specified | Not Specified | ijrpc.com |

| Symmetry C18 | Isocratic: 20% Phosphate buffer (pH 2.5), 80% Acetonitrile | 274 | 2.003 | ipindexing.com |

| Phenomenex C18 | Isocratic: 80% Methanol, 20% Water | Not Specified | 2.94 | ipindexing.com |

| Kromasil C18 | Isocratic: Phosphate buffer, 30:70 (v/v) Acetonitrile | Not Specified | 7.2 | ipindexing.com |

| Symmetry C18 | Isocratic: 40% Phosphate Buffer (pH 3.0), 80% Acetonitrile | 280 | 2.2 | wjpsonline.com |

| Phenomenex C18 | Methanol:Water (90:10 v/v) | 235 | Not Specified | nih.gov |

| Luna C18 | Acetonitrile:Water (80:20) | 242 | 5.9 | researchgate.net |

| C18 column | Acetonitrile:Water (60:40 v/v) | 210 | ~10 | researchgate.net |

| Zorbax SB-Phenyl | Potassium hydrogen phosphate (pH 2.5):Acetonitrile (25:75% v/v) | 240 | Not Specified | samipubco.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). A UPLC-MS/MS method was developed for the screening and confirmation of dutasteride and its metabolites in human urine. nih.gov This method employed a C18 column with a mobile phase of ultrapure water and acetonitrile, both containing 0.1% formic acid. nih.gov The high efficiency of UPLC allows for the rapid separation of dutasteride from its metabolites and other endogenous components in complex biological matrices. nih.gov Another study focused on developing a gradient, reversed-phase UPLC method for the determination of dutasteride and its related impurities, highlighting the capability of UPLC to resolve closely related compounds. researchgate.net

Thin-Layer Chromatography (TLC) Approaches

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation and identification of dutasteride and its impurities. Several TLC methods have been reported for the analysis of dutasteride. researchgate.netsciencescholar.us These methods often utilize silica (B1680970) gel 60F254 plates as the stationary phase. researchgate.netekb.egmitwpu.edu.in The composition of the mobile phase is optimized to achieve good separation of the target compounds. For instance, a mobile phase consisting of acetonitrile, methanol, and dichloromethane (B109758) (2.0:1.0:2.0, v/v/v) was found to give a compact spot for dutasteride with an Rf value of 0.64 ± 0.02. researchgate.netmitwpu.edu.in Another TLC-densitometric method for the simultaneous determination of dutasteride and tamsulosin (B1681236) used a mobile phase of ethyl acetate, methanol, hexane, and ammonia (B1221849) (90:5:3:2 by volume), resulting in an Rf value of 0.72 ± 0.01 for dutasteride. ekb.eg Densitometric scanning is then used for quantification. ekb.egresearchgate.net

Interactive Table: TLC Methodologies for Dutasteride Analysis

| Stationary Phase | Mobile Phase | Rf Value | Detection | Reference |

|---|---|---|---|---|

| Silica gel 60F254 | Acetonitrile:Methanol:Dichloromethane (2.0:1.0:2.0, v/v/v) | 0.64 ± 0.02 | Densitometry at 244 nm | researchgate.netmitwpu.edu.in |

| Silica gel 60 GF254 | Ethyl acetate:Methanol:Hexane:Ammonia (90:5:3:2 by volume) | 0.72 ± 0.01 | Densitometry at 270 nm | ekb.eg |

| Silica gel G60F254 | Toluene:Methanol:Triethylamine (9:2:1, v/v/v) | 0.71 ± 0.01 | Densitometry at 274 nm | researchgate.net |

Spectroscopic Techniques for Detection and Quantification

Spectroscopic techniques are indispensable for the detection and quantification of dutasteride and its epimers, often used in conjunction with chromatographic methods.

UV Spectrophotometry in Analytical Assays

UV spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of dutasteride in bulk drug and pharmaceutical formulations. sphinxsai.comresearchgate.net The method is based on the measurement of the absorbance of dutasteride at its wavelength of maximum absorption (λmax). Several studies have reported the λmax of dutasteride to be around 240 nm in methanol. sphinxsai.comresearchgate.net The method has been shown to be linear over a specific concentration range, for example, 5-50 μg/mL. sphinxsai.comresearchgate.net Validation studies have demonstrated good accuracy and precision for this technique. sphinxsai.comijsrtjournal.com Some methods also utilize charge-transfer complex formation to enhance sensitivity and shift the absorption to the visible region. For instance, a method involving the interaction of dutasteride with chloranil (B122849) in acetonitrile produces a reddish-orange colored complex with a λmax at 525 nm. sciencescholar.ushilarispublisher.com Another visible spectrophotometric method is based on the condensation of dutasteride with chloranil in the presence of acetaldehyde, resulting in a blue-colored product measured at 640 nm. scispace.comresearchgate.net

Interactive Table: UV Spectrophotometric Methods for Dutasteride Analysis

| Method | Wavelength (nm) | Linearity Range (µg/mL) | Limit of Detection (µg/mL) | Limit of Quantification (µg/mL) | Reference |

|---|---|---|---|---|---|

| Direct UV in Methanol | 240 | 5-50 | 1.23 | 3.75 | sphinxsai.comresearchgate.net |

| Multivariate UV in Ethanol | 269 | 1-5 | 0.0420 | 1.272 | ijsrtjournal.comzenodo.org |

| Chloranil Complex | 525 | 0.9948-8.932 | 0.420 | Not Specified | sciencescholar.us |

| Chloranil/Acetaldehyde | 640 | 2-40 | 0.116 | 0.353 | scispace.comresearchgate.net |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the identification and quantification of dutasteride and its metabolites in biological matrices such as plasma and urine. nih.govnih.gov This technique allows for the unambiguous identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

LC-MS/MS methods have been developed for the simultaneous determination of dutasteride and its major metabolites, including 4'-hydroxydutasteride, 6β-hydroxydutasteride, and 1,2-dihydrodutasteride, in human plasma. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies. For instance, one study reported a method with a quantification range of 0.1-3.5 ng/mL for dutasteride and 0.08-1.2 ng/mL for its metabolites. nih.govresearchgate.net Another LC-MS/MS method was developed for the simultaneous analysis of dutasteride and other 5α-reductase inhibitors, along with their substrates and products, in serum. nih.gov The multiple reaction monitoring (MRM) mode is typically used for quantification, providing high selectivity and sensitivity. nih.govnih.gov For dutasteride, a common MRM transition is m/z 529→461. nih.gov The high sensitivity of LC-MS/MS also makes it suitable for detecting low levels of dutasteride and its metabolites in anti-doping analysis. nih.govdshs-koeln.de

Validation of Analytical Methods for Specificity, Linearity, and Precision

The validation of analytical methods is a critical requirement for the quantitative and qualitative assessment of dutasteride and its epimers, including 17alpha-dutasteride. This process ensures that the chosen analytical procedure is suitable for its intended purpose. Regulatory bodies mandate that methods are validated to confirm their reliability. clearsynth.comijcrt.org Method validation is performed in accordance with established standards, such as the International Conference on Harmonization (ICH) guidelines, and encompasses several key parameters. ijrpc.comjapsonline.compharmascholars.comjchr.org This section focuses on three of these essential validation characteristics: specificity, linearity, and precision.

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. japsonline.com These components can include impurities, degradation products, or matrix components. In the context of dutasteride, this is particularly important for distinguishing the active pharmaceutical ingredient (API) from its process-related impurities and epimers, such as this compound. ijrpc.com

High-Performance Liquid Chromatography (HPLC) methods have demonstrated a high degree of specificity in the analysis of dutasteride. ijrpc.com For instance, a stability-indicating HPLC method was developed to simultaneously estimate dutasteride and its related molecules, including the 17α-epimer. ijrpc.com The method achieved clear chromatographic resolution between dutasteride and its 17α-epimer, with a resolution value of 3.2, which is well above the typical acceptance criterion of ≥ 1.5. ijrpc.com This demonstrates the method's ability to accurately quantify dutasteride without interference from its epimer. ijrpc.com

Furthermore, the specificity of these methods is often confirmed through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, alkali, oxidation, heat, and light. jchr.orgresearchgate.net Validated methods have been shown to effectively separate dutasteride from all its degradation products, confirming their stability-indicating nature. jchr.org The peak purity of dutasteride under these stress conditions is often verified to ensure no co-elution of degradants occurs, thus solidifying the method's specificity. ijrpc.com

Linearity

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. japsonline.com This is a fundamental parameter for quantitative analysis. The linearity of a method is typically evaluated by analyzing a series of dilutions of a standard solution at different concentrations and is expressed by the correlation coefficient (r²). japsonline.com Numerous studies have established the linearity of various analytical methods for dutasteride. japsonline.comjchr.orgresearchgate.netijsrtjournal.comnih.govwjpsonline.com

A variety of RP-HPLC and UV spectrophotometry methods have been validated, showing excellent linearity over different concentration ranges, with correlation coefficients consistently approaching 1.000. japsonline.comjchr.orgresearchgate.netijsrtjournal.comnih.govwjpsonline.com One study specifically validated a method for both dutasteride and its 17α-epimer, demonstrating a linear range of 0.4012–7.5294 μg/mL for dutasteride and 0.3962–7.6551 μg/mL for the 17α-epimer. ijrpc.com

Precision

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. japsonline.com It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. japsonline.com Precision is considered at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). japsonline.com

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time under the same operating conditions. japsonline.com For example, one method's repeatability was determined by analyzing a 7.5 µg/ml solution of dutasteride six times, resulting in a %RSD of 0.29%. japsonline.com Another study reported a repeatability %RSD of 0.195% for a 10 μg/ml solution. nih.gov

Intermediate Precision: This expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. ijrpc.com Studies have evaluated intra-day and inter-day precision by analyzing dutasteride at various concentrations. japsonline.com

One comprehensive study demonstrated excellent precision with %RSD values for intra-day analysis ranging from 0.08% to 1.08% and for inter-day analysis from 0.034% to 1.08% across three different concentrations. japsonline.com Another method, designed to quantify dutasteride and its epimers, showed method precision and intermediate precision with %RSD values of less than 10% for all analytes. ijrpc.com These low %RSD values indicate that the analytical methods are highly precise and reliable for the quantification of dutasteride. japsonline.comijsrtjournal.com

Advanced Research Directions in Steroid Metabolism and Dutasteride Analogues

Computational Modeling and Molecular Docking Studies of Enzyme-Inhibitor Interactions

There are no computational modeling or molecular docking studies specifically focused on 17alpha-Dutasteride. Such studies are crucial in modern drug discovery to predict the binding affinity and orientation of a ligand (in this case, this compound) within the active site of a target enzyme, such as 5α-reductase. For Dutasteride (B1684494), these studies have been instrumental in understanding its potent inhibitory activity. A theoretical study of this compound would involve creating a 3D model of the molecule and simulating its interaction with the known structures of 5α-reductase isozymes to predict its potential as an inhibitor.

Development of Novel Steroidal Enzyme Modulators Targeting Specific Pathways

The development of novel steroidal enzyme modulators is an ongoing effort in medicinal chemistry. However, there is no information available regarding the synthesis or evaluation of this compound as a modulator of any specific pathway. Research in this area for compounds related to Dutasteride aims to achieve greater selectivity for the different isozymes of 5α-reductase or to target other enzymes involved in steroid metabolism. The development of this compound would first require a novel synthetic route to be established and validated.

Mechanistic Insights into Enzyme Stereospecificity and Substrate Binding

Detailed mechanistic insights into how an enzyme like 5α-reductase recognizes and binds its substrates are derived from a combination of kinetic studies, X-ray crystallography, and computational modeling. The stereospecificity of an enzyme is a critical aspect of its function, and even minor changes in the three-dimensional structure of an inhibitor can drastically alter its binding affinity. Without any experimental data for this compound, no mechanistic insights into its potential interaction with any enzyme can be provided. The orientation of substituents on the steroid backbone is known to be critical for binding to 5α-reductase, and a change from the natural configuration at the 17-position would be expected to have a significant impact.

Exploration of Neurosteroidogenesis Modulation by Steroid-Modifying Compounds

The modulation of neurosteroidogenesis—the synthesis of steroids within the nervous system—is an area of growing interest due to the profound effects of neurosteroids on mood, cognition, and neuronal function. While the impact of Dutasteride on neurosteroid levels has been a subject of research, there is a complete absence of studies on the potential effects of this compound. Investigating such effects would first require demonstrating that this compound can cross the blood-brain barrier and then assessing its interaction with key enzymes involved in the neurosteroidogenic pathways.

Q & A

Q. 1.1. What experimental design considerations are critical for synthesizing and characterizing 17alpha-Dutasteride in vitro?

To ensure reproducibility, synthesis protocols must specify reaction conditions (temperature, solvent purity, catalyst ratios) and characterization methods (HPLC purity thresholds, NMR/IR spectral validation). Include controls for stereochemical integrity, as the alpha isomer’s stability may differ from beta-Dutasteride. Report yield percentages and purity thresholds in tabular format, cross-referenced with literature benchmarks .

Q. 1.2. How should researchers validate the specificity of this compound in enzyme inhibition assays (e.g., 5α-reductase isoforms)?

Use isoform-selective substrates (e.g., testosterone for 5αR1 vs. dihydrotestosterone for 5αR2) and competitive inhibition models. Validate assay specificity via:

Q. 1.3. What in vivo models are appropriate for preliminary efficacy studies of this compound in androgen-dependent pathologies?

Select models based on translational relevance:

- Benign prostatic hyperplasia (BPH): Testosterone-induced rat models, measuring prostate weight reduction and serum DHT levels.

- Androgenetic alopecia: Human hair follicle organ cultures or C57BL/6 mice.

Include sham controls and blinded histological scoring to minimize bias. Data should be presented as mean ± SEM with effect size calculations .

Advanced Research Questions

Q. 2.1. How can conflicting data on this compound’s off-target effects (e.g., glucocorticoid receptor modulation) be resolved?

Address contradictions through:

- Multi-omic profiling: RNA-seq or proteomics to identify non-canonical pathways affected.

- Structural docking simulations: Compare binding affinities with beta-Dutasteride using molecular dynamics (e.g., AutoDock Vina).

- Dose-dependent studies: Establish if effects are concentration-specific (e.g., linear vs. biphasic responses).

Report discrepancies in a supplemental table with confidence intervals and methodological limitations (e.g., assay sensitivity thresholds) .

Q. 2.2. What statistical approaches are optimal for analyzing time-dependent pharmacokinetic (PK) data of this compound in heterogeneous cohorts?

Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Key parameters:

- AUC0–24: Assess bioavailability differences between administration routes.

- Half-life (t½): Compare alpha vs. beta isomers using log-rank tests.

Include covariates (e.g., age, CYP3A4 polymorphism status) in sensitivity analyses. Visualize data via spaghetti plots with superimposed population predictions .

Q. 2.3. How can researchers design studies to investigate this compound’s potential in combination therapies (e.g., with anti-androgens)?

Adopt a factorial design with synergistic/antagonistic endpoints:

- Isobolographic analysis: Determine combination index (CI) values for dose-reduction potentials.

- Mechanistic deconvolution: Use RNA interference to isolate pathway contributions.

Predefine stopping rules for toxicity (e.g., ALT/AST elevation >3× ULN). Publish raw interaction data in public repositories (e.g., ChEMBL) with FAIR compliance .

Methodological and Ethical Considerations

Q. 3.1. What steps ensure data integrity when reporting this compound’s long-term toxicity profiles?

Q. 3.2. How should researchers handle irreproducible results in this compound’s metabolic stability assays?

Conduct a root-cause analysis:

Reagent traceability: Verify lot numbers of liver microsomes/NADPH cofactors.

Inter-lab validation: Collaborate with external labs using harmonized SOPs.

Meta-analysis: Compare findings with existing datasets (e.g., PubChem BioAssay).

Document troubleshooting steps in supplementary materials to aid replication .

Emerging Research Frontiers

Q. 4.1. What novel methodologies can elucidate this compound’s epigenetic effects in androgen-responsive tissues?

Q. 4.2. How can AI/ML models improve this compound’s target prediction and repurposing potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.